REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]=[CH:4][NH:5][CH:6]=1.[CH2:7]([O:9][C:10]1[CH:11]=[C:12]([CH:15]=[CH:16][C:17]=1F)[CH:13]=[O:14])[CH3:8]>CN(C=O)C>[CH2:7]([O:9][C:10]1[CH:11]=[C:12]([CH:15]=[CH:16][C:17]=1[N:5]1[CH:6]=[C:2]([CH3:1])[N:3]=[CH:4]1)[CH:13]=[O:14])[CH3:8]
|
Name
|
|
Quantity
|
244 mg
|
Type
|
reactant
|
Smiles
|
CC=1N=CNC1
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC=1C=C(C=O)C=CC1F
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Type
|
CUSTOM
|
Details
|
was agitated at 150° C. for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained above, and the reaction solution
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution was concentrated as it
|
Type
|
ADDITION
|
Details
|
water and ethyl acetate were added to the obtained reaction residue
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
WASH
|
Details
|
The obtained organic layer was washed with a saturated sodium chloride solution
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
after dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by silica gel column chromatography (elution solvent: heptane-ethyl acetate 1:4)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC=1C=C(C=O)C=CC1N1C=NC(=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60 mg | |
YIELD: PERCENTYIELD | 18% | |
YIELD: CALCULATEDPERCENTYIELD | 17.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |